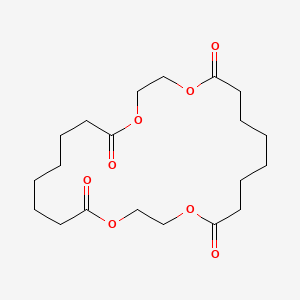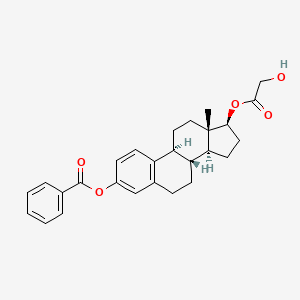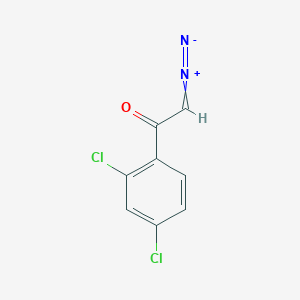
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a diazonium group and a dichlorophenyl group, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate typically involves the diazotization of 2,4-dichloroaniline. The process begins with the nitration of 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. The diazotization reaction is carried out by treating 2,4-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain low temperatures and controlled addition of reagents to prevent decomposition of the diazonium salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl halides, hydroxides, and amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: 2,4-dichloroaniline.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various products. The molecular targets include aromatic compounds and biomolecules with nucleophilic functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
- 2-Diazonio-1-([2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, distinguishing it from other similar compounds that may lack the diazonium functionality.
Propiedades
Número CAS |
78344-77-1 |
|---|---|
Fórmula molecular |
C8H4Cl2N2O |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
2-diazo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(13)4-12-11/h1-4H |
Clave InChI |
JEQIYFJZHITJRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


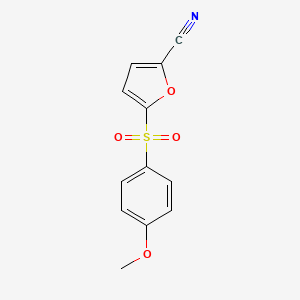
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
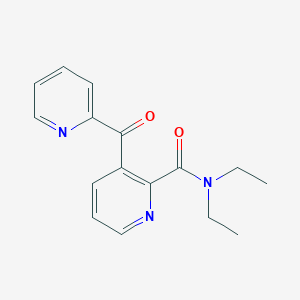
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)

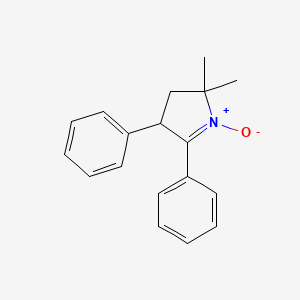
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)

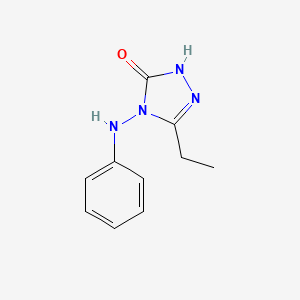

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
